N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide typically involves multiple steps. One common approach is to start with the quinoline-2-carboxylic acid, which undergoes a coupling reaction with a piperidine derivative. The furan-3-carbonyl group is then introduced through a subsequent reaction, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A furan-2-carboxamide derivative structurally related to fentanyl.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide is unique due to its combination of a quinoline core, a piperidine ring, and a furan moiety. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(19-6-5-16-3-1-2-4-18(16)23-19)22-13-15-7-10-24(11-8-15)21(26)17-9-12-27-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUPMVIXBZQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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